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Cat. No.: B12385324 Get Quote

For researchers, scientists, and drug development professionals, ensuring the reliability and

reproducibility of bioanalytical data is paramount in bioequivalence studies. Incurred sample

reanalysis (ISR) serves as a critical validation step, confirming the accuracy of pharmacokinetic

data for drugs like lamotrigine. This guide provides a comparative overview of ISR protocols,

data interpretation, and regulatory expectations.

The Importance of Incurred Sample Reanalysis
Bioanalytical method validation is a cornerstone of drug development, establishing the

performance characteristics of an assay. However, the behavior of an analyte in spiked quality

control samples may not always reflect its behavior in authentic study samples from dosed

subjects. Factors such as protein binding, the presence of metabolites, and matrix effects can

influence the accuracy of quantification. ISR addresses this by reanalyzing a subset of subject

samples in a separate analytical run to demonstrate the reproducibility of the original results.[1]

For bioequivalence studies, where precise pharmacokinetic profiling is essential, ISR is a

mandatory component required by regulatory agencies such as the U.S. Food and Drug

Administration (FDA) and the European Medicines Agency (EMA).[2][3]

Comparative Analysis of ISR in Lamotrigine
Bioequivalence Studies
While specific ISR data from lamotrigine bioequivalence studies are not always published in

detail, the principles and acceptance criteria are well-established by regulatory guidelines. The
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following tables outline the key parameters and a representative dataset for an ISR

assessment in a typical lamotrigine bioequivalence study.

Table 1: Regulatory Guidelines for Incurred Sample
Reanalysis

Parameter
U.S. Food and Drug
Administration (FDA)

European Medicines
Agency (EMA)

Applicability
All in vivo human

bioequivalence studies.[2][3]

All pivotal bioequivalence

trials.[2]

Number of Samples
Up to 10% of the total number

of samples.[1]

10% of the first 1000 samples

and 5% of the remaining

samples.[4]

Sample Selection

Samples around the maximum

concentration (Cmax) and in

the elimination phase.[1]

Not explicitly detailed, but a

similar approach is generally

followed.

Acceptance Criteria

At least two-thirds (67%) of the

reanalyzed samples should

have results within ±20% of the

mean of the original and

repeat values for small

molecules.[1]

At least two-thirds (67%) of the

reanalyzed samples should

have results within ±20% of the

mean of the original and

repeat values.[2]

Table 2: Representative Incurred Sample Reanalysis
Data for a Lamotrigine Study
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Sample ID
Original
Concentrati
on (ng/mL)

Reanalysis
Concentrati
on (ng/mL)

Mean
Concentrati
on (ng/mL)

Percent
Difference
(%)

Pass/Fail

SUBJ-01-T08 1520 1480 1500 -2.67 Pass

SUBJ-03-T12 1250 1190 1220 -4.92 Pass

SUBJ-05-T04 2100 2250 2175 6.89 Pass

SUBJ-07-T24 850 910 880 6.82 Pass

SUBJ-09-T08 1680 1550 1615 -8.05 Pass

SUBJ-11-T48 420 380 400 -10.00 Pass

SUBJ-13-T06 1890 2100 1995 10.53 Pass

SUBJ-15-T72 210 250 230 17.39 Pass

SUBJ-17-T04 2350 2010 2180 -15.60 Pass

SUBJ-19-T96 150 185 167.5 20.90 Fail

SUBJ-21-T08 1750 1690 1720 -3.49 Pass

SUBJ-23-T12 1310 1250 1280 -4.69 Pass

Overall Pass

Rate
91.67%

Percent Difference is calculated as: ((Reanalysis Conc. - Original Conc.) / Mean Conc.) * 100

Experimental Protocol for Incurred Sample
Reanalysis
The following is a detailed methodology for conducting ISR in a lamotrigine bioequivalence

study.

1. Sample Selection:
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From the total number of analyzed subject samples, select a subset for reanalysis based on

regulatory guidelines (e.g., up to 10%).

Choose samples that are near the Cmax and in the terminal elimination phase of the

pharmacokinetic profile.

The selection should cover a range of concentrations and subjects.

2. Sample Handling:

Retrieve the selected incurred samples from the long-term storage freezer.

Allow the samples to thaw to room temperature unassisted.

Ensure proper sample identification and tracking throughout the process.

3. Analytical Run Preparation:

Prepare a fresh set of calibration standards and quality control (QC) samples.

The reanalysis should be performed in a separate analytical run from the original analysis.[4]

4. Sample Reanalysis:

Process and analyze the selected incurred samples, along with the fresh calibration

standards and QCs, using the same validated bioanalytical method as the original analysis.

The same analyst and equipment should ideally be used to minimize variability.

5. Data Analysis and Acceptance:

Quantify the lamotrigine concentration in the reanalyzed samples.

For each reanalyzed sample, calculate the percent difference between the original and the

reanalyzed concentration relative to their mean.

The formula for percent difference is: ((Reanalysis Value - Original Value) / Mean Value) *

100.
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Determine the number of samples that meet the acceptance criterion (±20% difference).

Calculate the overall percentage of passing samples. The ISR is considered successful if at

least 67% of the reanalyzed samples meet the acceptance criteria.[1]

6. Investigation of ISR Failure:

If the ISR fails to meet the acceptance criteria, a thorough investigation is required.

Potential causes for failure could include issues with analyte stability, metabolite interference,

or method variability.

The investigation may lead to method re-validation and reanalysis of study samples.

Visualizing the ISR Workflow
The following diagram illustrates the logical flow of the incurred sample reanalysis process.
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Incurred Sample Reanalysis (ISR) Workflow
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In conclusion, Incurred Sample Reanalysis is a non-negotiable component of modern

bioequivalence studies for lamotrigine and other pharmaceuticals. Adherence to regulatory

guidelines and a robust experimental protocol are essential for ensuring the integrity and

reliability of the bioanalytical data, ultimately supporting the successful development of generic

drug products.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. azupcriversitestorage01.blob.core.windows.net
[azupcriversitestorage01.blob.core.windows.net]

2. e-b-f.eu [e-b-f.eu]

3. fda.gov [fda.gov]

4. Repeat Analysis and Incurred Sample Reanalysis: Recommendation for Best Practices
and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC
[pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Incurred Sample Reanalysis in Lamotrigine
Bioequivalence Studies: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b12385324#incurred-sample-reanalysis-for-
lamotrigine-bioequivalence-studies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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